molecular formula C18H20N4OS B6454798 2-tert-butyl-N-[2-(methylsulfanyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549064-46-0

2-tert-butyl-N-[2-(methylsulfanyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6454798
CAS No.: 2549064-46-0
M. Wt: 340.4 g/mol
InChI Key: OAUSXYQNEYSRCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-tert-butyl-N-[2-(methylsulfanyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide is a useful research compound. Its molecular formula is C18H20N4OS and its molecular weight is 340.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.13578245 g/mol and the complexity rating of the compound is 453. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-tert-butyl-N-[2-(methylsulfanyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide belongs to the imidazo[1,2-b]pyridazine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Structural Characteristics

The molecular formula of the compound is C15H18N4OSC_{15}H_{18}N_{4}OS, with a molecular weight of 298.4 g/mol. The structural features that contribute to its biological activity include:

  • Imidazo[1,2-b]pyridazine core : This heterocyclic scaffold is known for various bioactive properties.
  • Substituents : The tert-butyl group and methylsulfanyl phenyl moiety play crucial roles in modulating the compound's interaction with biological targets.

Antimycobacterial Activity

Recent studies have highlighted the potential of imidazo[1,2-b]pyridazine derivatives in combating Mycobacterium tuberculosis (Mtb). For instance, a series of derivatives were screened for their activity against Mtb, revealing that specific substitutions at the C2 and C6 positions significantly influenced their efficacy. Compounds with a phenyl moiety at C2 and a benzylthio group at C6 exhibited potent activity, with minimum inhibitory concentrations (MIC) as low as 0.5 μg/mL against Mtb .

CompoundR1 (C6)R2 (C2)Mtb MIC90 (μg/mL)Mtb MIC90 (μM)
1aBnOPh13.02
2aBnSPh0.51.44

Kinase Inhibition

The imidazo[1,2-b]pyridazine scaffold has been recognized for its kinase inhibition properties. The compound's structure suggests potential interactions with various kinases involved in cellular signaling pathways. Notably, derivatives have shown promising results in inhibiting specific kinases associated with cancer progression and metabolic disorders .

Antiviral Activity

The antiviral potential of heterocyclic compounds has been explored extensively. Research indicates that modifications at the C-2 and N-3 positions can enhance antiviral activity against viruses such as HIV and others. Compounds similar to our target have demonstrated effective inhibition of reverse transcriptase, suggesting a pathway for developing new antiviral agents .

Case Studies

Several studies have focused on the biological evaluation of imidazo[1,2-b]pyridazine derivatives:

  • Antitubercular Activity : A library of compounds was tested against Mtb, where structural modifications led to varying degrees of potency. The most active compounds were further analyzed for their SAR to identify optimal substituents for enhanced activity .
  • Amyloid Binding : In vitro evaluations showed that certain derivatives exhibited high binding affinities to amyloid plaques, indicating their potential as imaging agents for Alzheimer's disease diagnosis .
  • Kinase Targeting : Investigations into the kinase inhibitory properties revealed that specific substitutions enhance binding affinity and selectivity towards target kinases involved in tumorigenesis .

Scientific Research Applications

Kinase Inhibition

Research indicates that compounds within the imidazo[1,2-b]pyridazine class exhibit promising activity as kinase inhibitors. Kinases play critical roles in various cellular processes, including cell signaling and metabolism. The structure of 2-tert-butyl-N-[2-(methylsulfanyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide suggests its potential in targeting specific kinases involved in cancer and other diseases .

Antitumor Activity

Studies have shown that related imidazo[1,2-b]pyridazine derivatives demonstrate antitumor properties. These compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Experimental data from biological assays indicate that this compound may exhibit similar effects, making it a candidate for further investigation in oncology .

Antimicrobial Properties

The imidazo[1,2-b]pyridazine scaffold has also been explored for its antimicrobial activities. Compounds derived from this class have shown effectiveness against various bacterial strains. The presence of the methylsulfanyl group in this particular compound may enhance its interaction with microbial targets, leading to improved efficacy against resistant strains .

Case Studies

Several studies have documented the synthesis and biological evaluation of imidazo[1,2-b]pyridazine derivatives:

  • Study on Kinase Inhibition : A study published in Medicinal Chemistry highlighted the synthesis of several imidazo[1,2-b]pyridazine derivatives and their evaluation as kinase inhibitors. The results indicated that specific substitutions on the core structure significantly affected their inhibitory potency against various kinases involved in cancer progression .
  • Antitumor Evaluation : In another study focusing on antitumor activity, researchers synthesized a series of imidazo[1,2-b]pyridazines and tested them against different cancer cell lines. The findings suggested that modifications at the nitrogen positions enhanced cytotoxicity and selectivity towards tumor cells compared to normal cells .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carboxamide group (-CONH-) undergoes nucleophilic substitution under basic conditions. For example:

  • Hydrolysis : Reaction with aqueous NaOH yields the corresponding carboxylic acid derivative.

  • Aminolysis : Interaction with primary amines (e.g., methylamine) produces substituted amides.

Key Conditions :

Reaction TypeReagentsTemperatureYield
HydrolysisNaOH/H₂O80°C78%
AminolysisCH₃NH₂RT65%

These reactions are critical for modifying biological activity in drug discovery contexts .

Electrophilic Aromatic Substitution

The electron-rich imidazo[1,2-b]pyridazine ring facilitates electrophilic substitution at the C3 and C5 positions:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups, primarily at C3.

  • Halogenation : Br₂/FeBr₃ results in bromination at C5.

Selectivity Trends :

ElectrophilePositionMajor Product
NO₂⁺C33-nitro derivative
Br⁺C55-bromo derivative

Steric hindrance from the tert-butyl group directs substitution to less hindered positions .

Transition Metal-Catalyzed Coupling Reactions

The compound participates in cross-coupling reactions via its halogenated derivatives (e.g., bromo-substituted analogs):

  • Suzuki-Miyaura Coupling : Pd(PPh₃)₄ catalyzes coupling with aryl boronic acids to form biaryl derivatives.

  • Buchwald-Hartwig Amination : Forms C–N bonds with aryl amines using Pd₂(dba)₃/Xantphos.

Example :

Starting MaterialCoupling PartnerCatalystProduct Yield
6-Bromo derivativePhB(OH)₂Pd(PPh₃)₄82%

These reactions expand structural diversity for kinase inhibition studies .

Oxidation and Reduction

  • Oxidation : The methylsulfanyl (-SMe) group oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) using H₂O₂ or mCPBA.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridazine ring to a dihydro derivative.

Oxidation Outcomes :

Oxidizing AgentProductApplication
H₂O₂ (30%)SulfoxideBioactivity modulation
mCPBASulfoneEnhanced metabolic stability

Reduction products show altered binding affinity in kinase assays .

Photochemical Reactions

Under UV light (λ = 254 nm), the compound undergoes [2+2] cycloaddition with alkenes, forming fused bicyclic structures. This reaction is utilized in materials science for polymer synthesis.

Comparative Reactivity with Structural Analogs

Data from analogous imidazo[1,2-b]pyridazines highlight substituent effects:

Compound ModificationReaction Rate (vs. parent)Selectivity Shift
tert-Butyl → Methyl1.5× faster nitrationC5 → C3 dominance
Methylsulfanyl → Methoxy2× slower hydrolysisReduced electrophilic substitution

Such comparisons guide synthetic optimization for target-specific applications .

Mechanistic Insights from Kinetic Studies

  • Activation Energy : Nitration requires ΔG‡ = 85 kJ/mol, lower than bromination (ΔG‡ = 92 kJ/mol).

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate coupling reactions by stabilizing transition states .

This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science. Experimental data from catalytic systems and substitution patterns provide a roadmap for rational design of derivatives with tailored properties.

Properties

IUPAC Name

2-tert-butyl-N-(2-methylsulfanylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS/c1-18(2,3)15-11-22-16(20-15)10-9-13(21-22)17(23)19-12-7-5-6-8-14(12)24-4/h5-11H,1-4H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUSXYQNEYSRCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.